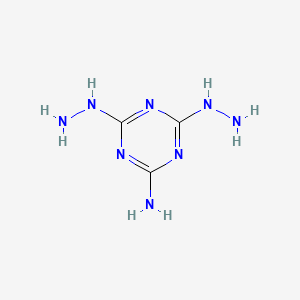![molecular formula C10H18O2 B14696211 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane CAS No. 35741-31-2](/img/structure/B14696211.png)
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a dioxabicyclo[222]octane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. This compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-Pinene)
- 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane (β-Pinene)
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene (3-Carene)
- 2,6,6-Trimethy-2,4-cycloheptadien-1-one (Eucarvone)
Uniqueness
5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its dioxabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enables its use in diverse applications, setting it apart from other similar compounds .
特性
CAS番号 |
35741-31-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
5-methyl-7-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9-7(3)4-10(8)12-11-9/h6-10H,4-5H2,1-3H3 |
InChIキー |
LVQZOQYNSQBKOV-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C(CC1OO2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



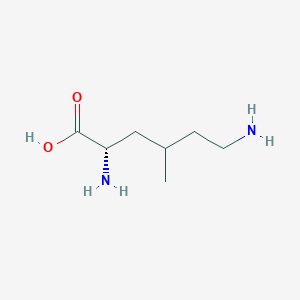
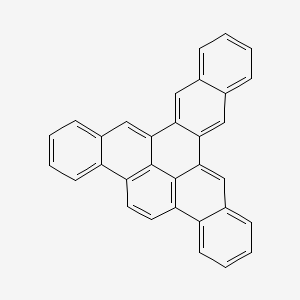
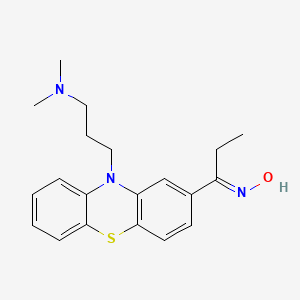
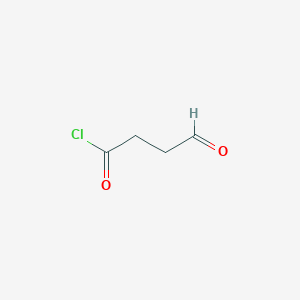
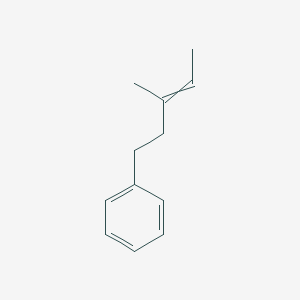

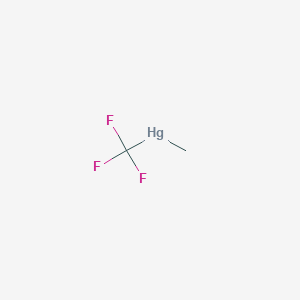
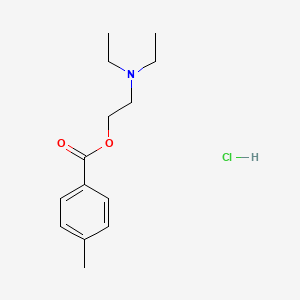
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
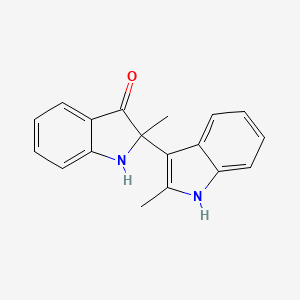
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
